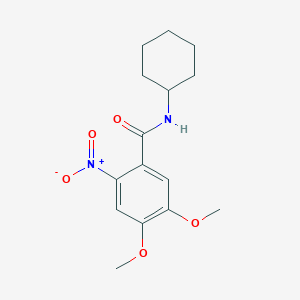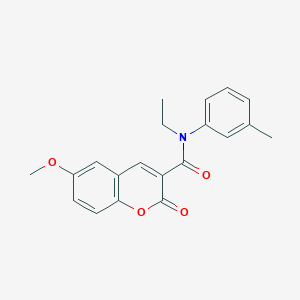
N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide (CDNB) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of glutathione S-transferases (GSTs), which are enzymes that play a crucial role in the detoxification of xenobiotics and endogenous compounds. CDNB has been used to study the mechanism of action of GSTs and to investigate their role in various diseases.
Mécanisme D'action
N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide inhibits GSTs by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conjugation of glutathione to xenobiotics and endogenous compounds. N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide has been used to study the mechanism of action of GSTs and to investigate the role of GSTs in various diseases.
Biochemical and Physiological Effects:
N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress and to increase the production of reactive oxygen species (ROS). N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GSTs, which makes it useful for studying the role of GSTs in various diseases. N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide is also readily available and relatively inexpensive. However, N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide has some limitations for use in lab experiments. It is a toxic compound and must be handled with care. N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide can also have off-target effects on other enzymes, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide. One area of interest is the development of N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide analogs that are more potent and selective inhibitors of GSTs. Another area of interest is the use of N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide as a tool for investigating the role of GSTs in the metabolism of drugs and other xenobiotics. N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide may also have potential as a therapeutic agent for the treatment of cancer and other diseases.
Méthodes De Synthèse
N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide can be synthesized by reacting 4,5-dimethoxy-2-nitrobenzoic acid with cyclohexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide can then be purified by recrystallization.
Applications De Recherche Scientifique
N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide has been extensively used in scientific research to study the mechanism of action of GSTs. It has been used to investigate the role of GSTs in various diseases such as cancer, Parkinson's disease, and Alzheimer's disease. N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide has also been used to study the effect of environmental toxins on GST activity.
Propriétés
IUPAC Name |
N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-21-13-8-11(12(17(19)20)9-14(13)22-2)15(18)16-10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWSCTJNQYWSIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2CCCCC2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974207 |
Source


|
| Record name | N-Cyclohexyl-4,5-dimethoxy-2-nitrobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide | |
CAS RN |
5867-30-1 |
Source


|
| Record name | N-Cyclohexyl-4,5-dimethoxy-2-nitrobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B5799712.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-pyridinylmethyl)acetamide](/img/structure/B5799716.png)
![2-[(4-isobutoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5799729.png)

![1-(4-fluorophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B5799744.png)
![3-{[(benzylthio)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5799760.png)

![4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5799782.png)
![3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5799783.png)

